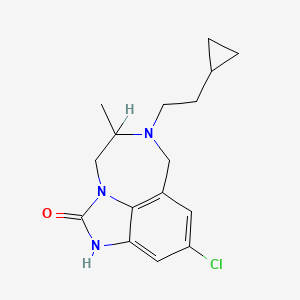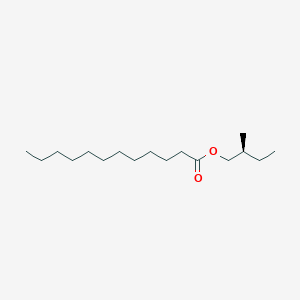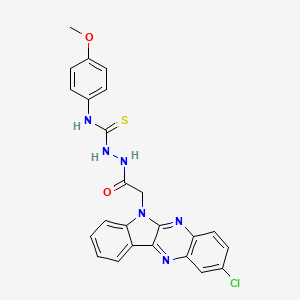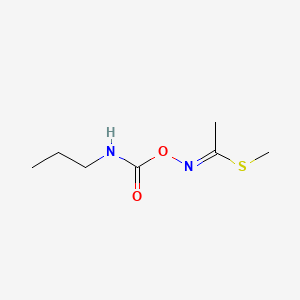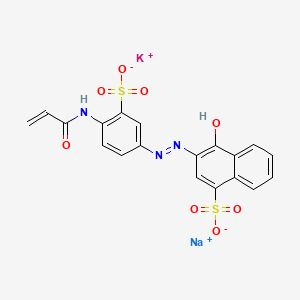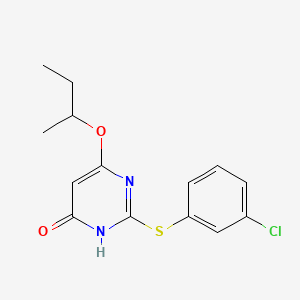
6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the sec-Butoxy Group: This step may involve the alkylation of the pyrimidinone core using sec-butyl halides in the presence of a base.
Attachment of the 3-chloro-phenylsulfanyl Group: This can be done through nucleophilic substitution reactions where the pyrimidinone core reacts with 3-chloro-phenylsulfanyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidinone ring or the phenylsulfanyl group, potentially leading to the formation of dihydropyrimidinones or thiophenols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and butoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl), depending on the nature of the substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydropyrimidinones or thiophenols.
Applications De Recherche Scientifique
6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrimidinone derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one would depend on its specific biological or chemical activity. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one: Lacks the sec-butoxy group.
6-sec-Butoxy-2-phenylsulfanyl-3H-pyrimidin-4-one: Lacks the chloro substituent on the phenyl ring.
6-sec-Butoxy-2-(3-methyl-phenylsulfanyl)-3H-pyrimidin-4-one: Has a methyl group instead of a chloro group on the phenyl ring.
Uniqueness
The presence of both the sec-butoxy group and the 3-chloro-phenylsulfanyl group in 6-sec-Butoxy-2-(3-chloro-phenylsulfanyl)-3H-pyrimidin-4-one may confer unique chemical and biological properties, making it distinct from similar compounds.
Propriétés
Numéro CAS |
284681-69-2 |
|---|---|
Formule moléculaire |
C14H15ClN2O2S |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
4-butan-2-yloxy-2-(3-chlorophenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-9(2)19-13-8-12(18)16-14(17-13)20-11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H,16,17,18) |
Clé InChI |
KHMJZVOYEGSHAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)



